1-Methyl-1h-pyrrole-2-carboxylate

Description

Significance of Pyrrole (B145914) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry Research

The pyrrole skeleton, a five-membered aromatic heterocycle with one nitrogen atom, is a foundational structure in a vast array of biologically active natural products and synthetic molecules. alliedacademies.org Its presence is integral to the structure of essential biomolecules like heme, chlorophyll, and various alkaloids. alliedacademies.org In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. rsc.org This has led to the development of numerous drugs containing the pyrrole ring system with diverse therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and antipsychotic activities. alliedacademies.orgrsc.orgresearchgate.net

The versatility of the pyrrole ring also makes it a valuable intermediate in advanced organic synthesis. alliedacademies.orgd-nb.info Its electron-rich nature allows for a variety of chemical modifications, such as electrophilic substitution, acylation, and nitration, enabling the synthesis of complex and highly functionalized molecules. mdpi.com The development of efficient synthetic methods for creating substituted pyrroles is an active area of research, as these compounds serve as key building blocks for pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govmdpi.com

Overview of N-Methylated Pyrrole-2-carboxylate Derivatives and Their Research Trajectory

Within the broader class of pyrrole derivatives, N-methylated pyrrole-2-carboxylates represent a significant area of study. The methylation of the nitrogen atom in the pyrrole ring can influence the compound's electronic properties, solubility, and biological activity. Research has shown that N-methylation can impact the potency of certain bioactive compounds. For instance, in a study of pyrrole-2-carboxamide derivatives as potential anti-tuberculosis agents, replacing the pyrrole hydrogen with a methyl group significantly reduced the compound's activity, highlighting the crucial role of the N-H bond in biological interactions. nih.gov

The research trajectory for N-methylated pyrrole-2-carboxylate derivatives often involves their synthesis and subsequent use as intermediates in the creation of more complex molecules. beilstein-journals.orgresearchgate.net For example, these derivatives have been utilized in cyclization reactions to form fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones, which are themselves of interest for their potential biological activities. d-nb.infobeilstein-journals.org The ester functional group at the 2-position provides a convenient handle for further chemical transformations, such as amidation or reduction, further expanding the synthetic utility of this class of compounds.

Scope and Research Focus on 1-Methyl-1H-pyrrole-2-carboxylate

This article will now narrow its focus to the specific compound, this compound. This molecule serves as a fundamental building block and a subject of study in its own right. Its chemical and physical properties are well-documented, and it is primarily used as an intermediate in organic synthesis. chemicalbook.com

Research on this compound often centers on its synthesis and its role in the preparation of more complex chemical entities. researchgate.netvulcanchem.com For instance, it can be synthesized through the N-methylation of pyrrole-2-carboxylic acid or the carboxylation of N-methylpyrrole. vulcanchem.com Its applications in research are primarily as a starting material for the synthesis of various derivatives and more intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37619-24-2 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Boiling Point | 96-98°C at 15 mmHg |

| Melting Point | 80°C (sublimation) |

| Solubility | Slightly soluble in water |

Data sourced from ChemicalBook. chemicalbook.com

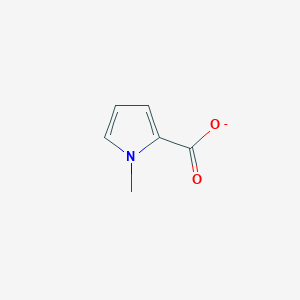

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAOVOOZLVGAJF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Pyrrole 2 Carboxylate and Its Precursors

Conventional Synthetic Routes to Pyrrole-2-carboxylate Esters

The formation of the pyrrole-2-carboxylate ester is a critical step in many synthetic pathways toward the target molecule. These esters serve as key intermediates that can be subsequently N-methylated.

A common and straightforward method to obtain pyrrole-2-carboxylate esters is through the esterification of pyrrole-2-carboxylic acid. However, direct esterification can be challenging. A more facile and versatile synthesis involves a two-step process starting from pyrrole (B145914). orgsyn.org In this procedure, pyrrole is first acylated with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. orgsyn.org This intermediate is then treated with an alcohol, such as ethanol (B145695) or methanol (B129727), which results in alcoholysis to yield the corresponding ester, like ethyl pyrrole-2-carboxylate or methyl pyrrole-2-carboxylate. orgsyn.orgprepchem.com This method avoids the use of moisture-sensitive organometallic reagents and can be performed on a large scale. orgsyn.org The versatility of this protocol allows for the synthesis of a wide variety of esters by simply changing the alcohol used in the second step. orgsyn.org

Table 1: Synthesis of Ethyl Pyrrole-2-carboxylate via Acylation-Alcoholysis

| Step | Reagents | Product | Yield |

|---|---|---|---|

| 1. Acylation | Pyrrole, Trichloroacetyl chloride, Anhydrous diethyl ether | 2-Pyrrolyl trichloromethyl ketone | Intermediate |

An alternative route involves the direct carboxylation and esterification of the pyrrole ring in a one-pot reaction. Alkyl 1H-pyrrole-2-carboxylates can be synthesized in quantitative yields through the reaction of 1H-pyrrole with carbon tetrachloride and an aliphatic alcohol. researchgate.net This reaction is facilitated by the presence of iron-containing catalysts. researchgate.net The process is believed to proceed through the formation of a trichloromethyl derivative as an intermediate. researchgate.net This method is efficient and has been used to prepare both alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates. researchgate.net

Table 2: Iron Catalysts for Synthesis of Pyrrole-2-carboxylate Esters

| Catalyst | Substrates | Product |

|---|---|---|

| Fe(acac)₃ | 1H-pyrrole, CCl₄, Methanol | Methyl 1H-pyrrole-2-carboxylate researchgate.net |

| Fe(OAc)₂ | 1H-pyrrole, CCl₄, Methanol | Methyl 1H-pyrrole-2-carboxylate researchgate.net |

N-Methylation Strategies for Pyrrole Scaffolds

The introduction of the methyl group onto the nitrogen atom of the pyrrole ring is a defining step in the synthesis of 1-Methyl-1H-pyrrole-2-carboxylate. This can be achieved either before or after the ester functionality is in place.

In this approach, the nitrogen of pyrrole-2-carboxylic acid is first methylated to produce 1-methyl-2-pyrrolecarboxylic acid. sigmaaldrich.com This intermediate can then undergo standard esterification procedures to yield the final product, this compound. 1-Methyl-2-pyrrolecarboxylic acid is a stable, solid compound that can be used as a reactant in various synthetic preparations. sigmaaldrich.com For example, it can be used to prepare 1-methyl-2-phenyl-1H-pyrrole through a palladium-catalyzed decarboxylative cross-coupling reaction. sigmaaldrich.com

A more direct and commonly employed strategy is the N-alkylation of a pre-synthesized pyrrole-2-carboxylate ester. This reaction typically involves treating the ester, such as methyl 1H-pyrrole-2-carboxylate, with a suitable methylating agent in the presence of a base. organic-chemistry.orgresearchgate.net Common conditions include the use of sodium hydride (NaH) as a base and a methyl halide (e.g., methyl iodide) as the alkylating agent in a solvent like dimethylformamide (DMF). researchgate.net Another effective system involves using potassium hydroxide (B78521) (KOH) as the base in an ionic liquid, which allows for a highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org

Table 3: Conditions for N-Alkylation of Pyrrole Derivatives

| Base | Alkylating Agent | Solvent | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | Dimethylformamide (DMF) | researchgate.net |

Functional Group Introduction on the Pyrrole Ring Prior to or After N-Methylation

The pyrrole ring can be further functionalized to create a variety of derivatives. The timing of these functionalization reactions relative to N-methylation is a key synthetic consideration. The C2 and C5 positions of the pyrrole ring are generally more reactive toward C-H bond functionalization compared to the C3 and C4 positions. rsc.org

Functional groups can be introduced after N-methylation. For instance, a synthetic route to produce 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles starts with 1-methyl-1H-pyrrole. rsc.org This substrate undergoes a Stille coupling with a substituted bromonitroarene, demonstrating that complex substituents can be added to the pyrrole ring after the nitrogen has already been methylated. rsc.org The choice to functionalize before or after N-methylation often depends on the stability of the desired functional groups to the methylation conditions and the directing effects of the N-methyl and C2-carboxylate groups on subsequent reactions.

Vilsmeier-Haack Formylation at Specific Ring Positions

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org For 1-substituted pyrroles, such as 1-methyl-1H-pyrrole, this reaction provides a direct route to pyrrole-carbaldehydes, which are immediate precursors to the corresponding carboxylic acids and esters. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloromethyliminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemtube3d.com

The regioselectivity of the Vilsmeier-Haack formylation on the 1-methyl-1H-pyrrole ring is influenced by both electronic and steric factors. rsc.org The nitrogen atom donates electron density to the ring, activating the α-positions (C2 and C5) for electrophilic attack. Due to the modest steric hindrance of the N-methyl group, formylation predominantly occurs at the C2 position, yielding 1-methyl-1H-pyrrole-2-carbaldehyde. chemistrysteps.com Subsequent oxidation of this aldehyde provides 1-methyl-1H-pyrrole-2-carboxylic acid, which can then be esterified to produce the target compound, this compound.

Research has demonstrated that the conditions for the Vilsmeier-Haack reaction can be controlled to achieve high yields of the desired formylated product. For instance, the reaction of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with DMF and POCl₃ at 90 °C results in a mixture of the 4- and 5-formylated regioisomers. nih.gov This highlights the reaction's utility in introducing functional groups that can be further elaborated. nih.gov

Table 1: Vilsmeier-Haack Formylation of Pyrrole Derivatives

| Starting Material | Reagents | Temperature (°C) | Product(s) | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-pyrrole | DMF, POCl₃ | Not specified | 1-Methyl-1H-pyrrole-2-carbaldehyde (major) | chemistrysteps.comrsc.org |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | DMF, POCl₃ | 90 | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate & Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | nih.gov |

This table summarizes the outcomes of the Vilsmeier-Haack formylation on pyrrole substrates, leading to key precursors for carboxylated pyrroles.

Multi-component Reaction Approaches for Pyrrole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical pathway to complex molecules like substituted pyrroles. bohrium.comnih.gov These reactions are highly valued for their ability to rapidly construct molecular diversity from simple precursors. bohrium.com Several MCRs, including the Hantzsch, Ugi, and Passerini reactions, have been adapted for pyrrole synthesis. nu.edu.kzresearchgate.netnih.govnih.govresearchgate.net

The Hantzsch pyrrole synthesis, a classical MCR, involves the condensation of an α-halo ketone, a β-ketoester, and an amine (in this case, methylamine) to form the pyrrole ring. Variations of this approach are common for producing highly substituted pyrroles. researchgate.net

More contemporary MCRs, such as the isocyanide-based Ugi and Passerini reactions, provide versatile routes to peptide-like scaffolds and other heterocyclic systems. nih.govnih.gov A new protocol for the one-pot synthesis of pyrrolones has been developed involving an Ugi or Passerini reaction followed by a triethylamine-promoted cycloisomerization. nu.edu.kzresearchgate.net While not directly yielding this compound, these methodologies demonstrate the power of MCRs in assembling the core pyrrole structure, which can be subsequently modified. The development of MCRs for synthesizing pyrrole derivatives is an active area of research, aiming to create diverse structures for applications in medicinal chemistry and materials science. researchgate.netorientjchem.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent synthetic efforts have focused on developing more sustainable and environmentally benign methods for preparing pyrrole derivatives. nih.govrsc.orged.gov These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources and energy-efficient techniques.

Sustainable Synthesis Utilizing Biosourced Materials

A significant advancement in the green synthesis of pyrroles involves the use of starting materials derived from renewable biomass. acs.orgpolimi.itresearchgate.net A sustainable method has been reported for the synthesis of N-substituted pyrrole carboxylic acid derivatives through the reaction of primary amines with 3-hydroxy-2-pyrones. acs.orgpolimi.it These pyrones can be readily prepared from renewable sources and function as masked 1,4-dicarbonyl compounds, which are key intermediates in the classical Paal-Knorr pyrrole synthesis. acs.orgresearchgate.net

This reaction can be performed under sustainable conditions, either without a solvent at moderate temperatures (50–75 °C) or in a basic water-methanol solution at room temperature, achieving good to high yields of the N-substituted pyrrole products. polimi.it This strategy avoids the need for catalysts and harsh conditions, representing a significant step towards a more sustainable production of pyrrole derivatives. acs.orgpolimi.it

Table 2: Sustainable Synthesis of N-Alkyl Pyrrole Carboxylic Acid Derivatives

| Amine | 3-Hydroxy-2-pyrone | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary Alkyl Amine | Biosourced 3-hydroxy-2-pyrones | Neat, 50-75 °C | Good to High | acs.orgpolimi.it |

| Primary Alkyl Amine | Biosourced 3-hydroxy-2-pyrones | KOH, Water/Methanol, RT | Good to High | acs.orgpolimi.it |

This table presents data on a green synthesis method for N-alkyl pyrrole carboxylic acids using renewable starting materials under mild conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various pyrrole derivatives. nih.govacs.org

An efficient, one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been developed using microwave irradiation. nih.govresearchgate.net This catalyst- and solvent-free method involves the reaction of amines, α-bromoacetophenones, and ethyl acetoacetate (B1235776), demonstrating a streamlined approach to constructing the pyrrole ring. researchgate.net In another study, the intramolecular cyclocondensation of 2-amino acid-derived enamines to yield substituted pyrroles was significantly enhanced by microwave irradiation, with reaction times reduced to 30 minutes and yields ranging from 55-86%. mdpi.com These examples underscore the potential of microwave technology to facilitate rapid and efficient access to valuable pyrrole building blocks under environmentally friendly conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrrole-based Hydrazides

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 96 hours | 55-85 | mdpi.com |

| Microwave Irradiation | < 1 hour | 87-94 | mdpi.com |

This table illustrates the significant advantages of microwave-assisted synthesis over conventional heating in terms of reaction time and product yield for pyrrole derivatives.

Palladium-Catalyzed Decarboxylative Reactions

Decarboxylative cross-coupling reactions, which involve the formation of a new carbon-carbon or carbon-heteroatom bond from a carboxylic acid with the extrusion of carbon dioxide, have become a powerful strategy in modern organic synthesis. wikipedia.orgnih.govrsc.org These reactions offer an advantage by utilizing readily available and stable carboxylic acids as alternatives to traditional organometallic reagents. wikipedia.orgnih.gov

Palladium catalysts are frequently employed in these transformations. nih.govacs.org For heteroaromatic carboxylic acids, such as those derived from pyrrole, palladium-catalyzed decarboxylative coupling can be used to form new bonds at the position of the carboxyl group. wikipedia.org For example, the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has been developed to produce diaryl alkynes in good yields. nih.gov The mechanism often involves the oxidative addition of an aryl halide to the palladium(0) catalyst, followed by reaction with the carboxylate. acs.org While direct decarboxylative synthesis of this compound is less common, the decarboxylative coupling of 1-methyl-1H-pyrrole-2-carboxylic acid with various partners is a viable method for creating more complex pyrrole-containing molecules. rsc.orgrsc.org This approach aligns with green chemistry principles by using non-toxic carboxylic acids and releasing CO₂ as the only byproduct. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Methyl-1H-pyrrole |

| N,N-Dimethylformamide (DMF) |

| Phosphorus oxychloride (POCl₃) |

| 1-Methyl-1H-pyrrole-2-carbaldehyde |

| 1-Methyl-1H-pyrrole-2-carboxylic acid |

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate |

| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate |

| Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate |

| 3-Hydroxy-2-pyrone |

| Methylamine (B109427) |

| α-Bromoacetophenone |

| Ethyl acetoacetate |

| Aryl tosylate |

Reactivity and Mechanistic Investigations of 1 Methyl 1h Pyrrole 2 Carboxylate

Intrinsic Electronic Properties and Reactivity Prediction

The reactivity of 1-Methyl-1H-pyrrole-2-carboxylate is fundamentally linked to its electronic structure. The distribution of electrons within the molecule determines the sites most susceptible to electrophilic and nucleophilic attack.

Analysis of Electrophilic and Nucleophilic Sites

The pyrrole (B145914) ring in this compound is an electron-rich aromatic system, making it prone to electrophilic substitution. researchgate.net The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms. mdpi.comatamanchemicals.com This increased electron density makes the ring nucleophilic and susceptible to attack by electrophiles. The presence of the electron-withdrawing methyl carboxylate group at the C2 position, however, deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole.

Conversely, the carbonyl carbon of the methyl carboxylate group is an electrophilic site. The polarization of the carbon-oxygen double bond draws electron density away from the carbon, making it susceptible to attack by nucleophiles. evitachem.com This allows for a variety of nucleophilic acyl substitution reactions. evitachem.comlibretexts.org

Table 1: Predicted Reactive Sites in this compound

| Site | Type | Rationale |

| Pyrrole Ring (C3, C4, C5) | Nucleophilic | Electron-rich aromatic system due to delocalization of nitrogen's lone pair. researchgate.netmdpi.comatamanchemicals.com |

| Carbonyl Carbon (of ester) | Electrophilic | Polarization of the C=O bond creates an electron-deficient center. evitachem.com |

| Nitrogen Atom | Weakly Basic | The lone pair is involved in the aromatic sextet, reducing its availability for protonation. atamanchemicals.comwikipedia.org |

| Methyl Group Protons (on N) | Potentially Acidic | Can be removed by a strong base. |

Influence of the Methyl Group on Pyrrole Ring Basicity and Aromaticity

The N-methyl group has a significant impact on the electronic properties of the pyrrole ring. vulcanchem.com Compared to its N-H counterpart, the methyl group is electron-donating, which further increases the electron density within the pyrrole ring. This enhances the ring's nucleophilicity and can influence the regioselectivity of electrophilic substitution reactions.

Pyrrole itself is a very weak base because the nitrogen lone pair is integral to the aromatic sextet. atamanchemicals.comwikipedia.org The presence of the N-methyl group can slightly increase the basicity compared to an unsubstituted pyrrole, as alkyl groups are generally electron-releasing. wikipedia.org However, the delocalization of the lone pair to maintain aromaticity remains the dominant factor, so this compound is still not a strong base.

The aromaticity of the pyrrole ring is a key driver of its stability and reactivity. The delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen) in a cyclic, planar system fulfills Hückel's rule for aromaticity. atamanchemicals.comwikipedia.org The N-methyl group does not significantly disrupt this aromaticity. vulcanchem.com

Transformations of the Methyl Carboxylate Moiety

The methyl carboxylate group is a versatile functional group that can undergo several important transformations.

Hydrolysis to Carboxylic Acid Derivatives

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-2-carboxylic acid. evitachem.comcymitquimica.com This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. vanderbilt.edu Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. pressbooks.pub

Nucleophilic Acyl Substitutions and Ester Reactivity

The methyl carboxylate group can undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.org This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. vanderbilt.edu Examples of such transformations include:

Amidation: Reaction with ammonia (B1221849) or primary or secondary amines to form the corresponding amide. vanderbilt.edu

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester. vulcanchem.com

The reactivity of the ester towards nucleophilic attack is less than that of acid chlorides or anhydrides but greater than that of amides. vanderbilt.edu

Reaction Mechanisms of Pyrrole Ring Functionalization

Functionalization of the pyrrole ring in this compound typically proceeds through electrophilic aromatic substitution. Due to the electron-rich nature of the pyrrole ring, it readily reacts with electrophiles. researchgate.net The directing effects of the substituents on the ring play a crucial role in determining the position of substitution.

The N-methyl group is an activating group and an ortho-, para-director. However, in a five-membered ring like pyrrole, the positions are designated by numbers. The methyl carboxylate group at the C2 position is a deactivating group and a meta-director. The interplay of these two groups will determine the regioselectivity of electrophilic substitution reactions.

For instance, in electrophilic substitution reactions, the incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. Computational studies, such as the analysis of Fukui functions and local softness, can be used to predict the most reactive sites for electrophilic attack. researchgate.net

Electrophilic Substitution Reactions on the Pyrrole Ring

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of the pyrrole ring can be inferred from studies on closely related compounds. The pyrrole nucleus is inherently electron-rich and susceptible to electrophilic attack. The presence of an N-methyl group further enhances the electron density of the ring, while the C2-carboxylate group acts as a deactivating, meta-directing group in the context of benzene (B151609) aromaticity. However, in the highly reactive pyrrole system, its directing effect can be overcome by the strong activating effect of the ring nitrogen.

For instance, the nitration of 1-methyl-2-pyrrolecarbonitrile, a compound with a similarly deactivating group at the 2-position, results in a mixture of 4-nitro and 5-nitro isomers, with the 4-nitro isomer being the major product. cdnsciencepub.com This suggests that electrophilic attack is directed to both the C4 and C5 positions. The proportion of the 4-nitro isomer is significantly higher for the 1-methyl derivative compared to the N-unsubstituted analog, indicating the influence of the N-methyl group on the regioselectivity. cdnsciencepub.com

Similarly, the halogenation of methyl pyrrole-2-carboxylate has been studied, providing insights into the likely behavior of its N-methylated counterpart. rsc.org Given the electronic effects of the substituents, it is anticipated that electrophilic substitution on this compound would primarily yield a mixture of 4- and 5-substituted products. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions.

Nucleophilic Cyclization Reactions

Derivatives of this compound have been shown to undergo nucleophilic cyclization reactions, particularly when substituted with a suitable N-alkyne moiety. beilstein-journals.orgd-nb.info These reactions provide efficient routes to various fused heterocyclic systems.

In a key study, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates were treated with hydrazine (B178648) monohydrate. beilstein-journals.orgd-nb.info The outcome of the reaction was found to be dependent on the electronic nature of the substituent on the alkyne. For example, when methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate was refluxed with hydrazine monohydrate in methanol (B129727), a mixture of a pyrrolopyrazinone (via a 6-exo-dig cyclization) and a pyrrolotriazinone (via a 6-endo-dig cyclization) was formed in 67% and 24% yields, respectively. beilstein-journals.orgd-nb.info

The proposed mechanism for the formation of the pyrrolopyrazinone involves the initial Michael addition of hydrazine to the alkyne, followed by an intramolecular cyclization and subsequent tautomerization. The formation of the pyrrolotriazinone is thought to proceed through a different pathway involving initial attack at the ester carbonyl, followed by cyclization onto the alkyne.

The electronic nature of the substituent on the alkyne plays a crucial role in directing the reaction pathway. Electron-donating groups on the phenyl ring of the N-phenylethynyl substituent favor the formation of the 6-exo-dig cyclization product (pyrrolopyrazinone), while electron-withdrawing groups lead to the exclusive formation of the 6-endo-dig product (pyrrolotriazinone). beilstein-journals.orgbiosynth.com

Table 1: Nucleophilic Cyclization of N-Alkyne-Substituted Methyl 1H-pyrrole-2-carboxylates with Hydrazine

| Substituent on Alkyne | Product(s) | Yield (%) | Ref |

|---|---|---|---|

| Phenyl | Pyrrolopyrazinone | 67 | beilstein-journals.orgd-nb.info |

| Pyrrolotriazinone | 24 | beilstein-journals.orgd-nb.info | |

| 4-Methoxyphenyl | Pyrrolopyrazinone | 90 | d-nb.info |

Data derived from studies on N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates.

Electrophilic Intramolecular Cyclization Reactions

N-alkyne-substituted derivatives of methyl 1H-pyrrole-2-carboxylate are also effective substrates for electrophilic intramolecular cyclization reactions. beilstein-journals.orgd-nb.info Treatment of these compounds with an electrophile, such as iodine, activates the alkyne for cyclization.

When N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives were reacted with iodine in dichloromethane, the corresponding pyrrolooxazinone derivatives were obtained in good yields (76-79%). beilstein-journals.org Unlike the nucleophilic cyclization with hydrazine, the electrophilic cyclization with iodine exclusively afforded the 6-endo-dig cyclization product, regardless of the electronic nature of the substituent on the alkyne. beilstein-journals.orgbiosynth.com

For example, the reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with iodine resulted in the formation of 4-iodo-3-phenyl-1H-pyrrolo[2,1-c] uni-muenchen.desmolecule.comoxazin-1-one in 79% yield. beilstein-journals.org The structure of this product was confirmed by single-crystal X-ray analysis. beilstein-journals.org

Table 2: Electrophilic Cyclization of N-Alkyne-Substituted Methyl 1H-pyrrole-2-carboxylates with Iodine

| Substituent on Alkyne | Product | Yield (%) | Ref |

|---|---|---|---|

| Phenyl | 4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] uni-muenchen.desmolecule.comoxazin-1-one | 79 | beilstein-journals.org |

| 4-Nitrophenyl | 4-Iodo-3-(4-nitrophenyl)-1H-pyrrolo[2,1-c] uni-muenchen.desmolecule.comoxazin-1-one | 76 | beilstein-journals.org |

Data derived from studies on N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates.

Comparative Reactivity Studies with Analogous Pyrrole Carboxylates

Substituent Effects on Reaction Kinetics and Electrophilicity

The reactivity of the pyrrole ring in electrophilic substitution reactions is highly sensitive to the nature of the substituents present. The N-methyl group in this compound is an activating group that increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack compared to its N-unsubstituted counterpart, methyl 1H-pyrrole-2-carboxylate.

Kinetic studies on the enolisation of various acetyl-substituted heteroaromatic ketones, which can be seen as an analogy for the reactivity towards electrophiles, have shown that N-methylpyrrole derivatives exhibit high reactivity. rsc.org For instance, the metal ion-catalyzed enolisation of 3-acetyl-N-methylpyrrole is significantly faster than that of acetophenone, highlighting the strong activating effect of the N-methylated pyrrole ring. rsc.org

In the case of electrophilic substitution on this compound, the N-methyl group is expected to increase the rate of reaction compared to methyl 1H-pyrrole-2-carboxylate. However, the deactivating effect of the C2-carboxylate group would make it less reactive than N-methylpyrrole itself. The directing effect of the substituents would lead to a mixture of 4- and 5-substituted products, with the exact ratio being dependent on the electrophile and reaction conditions. As observed in the nitration of 1-methyl-2-pyrrolecarbonitrile, the presence of the N-methyl group favors substitution at the 4-position. cdnsciencepub.com

Derivatization and Functionalization Strategies for 1 Methyl 1h Pyrrole 2 Carboxylate

Functionalization at the Carboxylate Position

Transesterification Reactions

Transesterification is a fundamental reaction for altering the ester group of 1-methyl-1H-pyrrole-2-carboxylate. While chemical methods using catalysts like potassium tert-butoxide are effective, enzymatic approaches offer high selectivity under mild conditions. x-mol.com Research on the closely related methyl 1H-pyrrole-2-carboxylate has demonstrated the efficacy of lipase-catalyzed transesterification. nih.gov

In a model reaction between methyl 1H-pyrrole-2-carboxylate and benzyl (B1604629) alcohol, several commercial lipases were tested. nih.gov Novozym 435 was identified as the most efficient catalyst, yielding significantly better results compared to Lipozyme TLIM and Candida rugosa lipase (B570770) (CRL). nih.gov The reaction conditions, including solvent, temperature, and the use of molecular sieves to remove water and shift the equilibrium, were optimized to achieve high conversion rates. nih.govresearchgate.net For instance, the yield of benzyl 1H-pyrrole-2-carboxylate increased from 22% to 61% with the addition of 1.0 g of molecular sieves. nih.gov Under optimal conditions—using Novozym 435 in n-Hexane at 40°C with a specific substrate molar ratio and catalyst loading—yields can reach as high as 92%. researchgate.net

| Lipase | Solvent | Yield (%) |

|---|---|---|

| Novozym 435 | Toluene | 46 |

| Candida rugosa lipase (CRL) | Toluene | 9 |

| Lipozyme TLIM | Toluene | <3 |

| Novozym 435 | n-Hexane | 61 |

| Novozym 435 | Acetonitrile (B52724) | 0 |

| Novozym 435 | 1,4-Dioxane | 0 |

Conversion to Amides and Hydrazides

The carboxylate ester can be readily converted into amides and hydrazides, which are prevalent structures in pharmacologically active compounds.

Amide Synthesis: Amide derivatives can be synthesized through the reaction of the corresponding pyrrolecarboxylic acid with an amine. For example, N-methyl-1H-pyrrole-2-carboxamide is prepared by reacting pyrrole-2-carboxylic acid with methylamine (B109427) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Similarly, more complex amides like 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide have been synthesized, demonstrating the versatility of this approach. researchgate.net Another route involves the reduction of a nitro group on the pyrrole (B145914) ring to an amine, which is then acylated. This has been used to prepare 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate. mdpi.com

Hydrazide Synthesis: The formation of hydrazides is typically achieved by reacting the methyl ester with hydrazine (B178648) hydrate. This reaction is often performed under reflux. For instance, the synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide is a precursor step for creating a library of N'-arylidene-carbohydrazides. tandfonline.com These hydrazides can then be condensed with various aldehydes to form hydrazones, which are a class of Schiff bases. tandfonline.comnih.gov The synthesis of N'-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide is another example of this synthetic strategy. nih.gov

| Compound Name | Substituent on Benzylidene | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,5-dibromo-N'-(4-fluorobenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide | 4-Fluoro | 74 | 204–206 |

| 4,5-dibromo-N'-(4-hydroxybenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide | 4-Hydroxy | 88 | 234–236 |

| 4,5-dibromo-N'-(4-chlorobenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide | 4-Chloro | 87 | 216–218 |

| 4,5-dibromo-N'-(4-methoxybenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide | 4-Methoxy | 80 | 115–117 |

Chemical Modifications of the Pyrrole Ring

Beyond the carboxylate group, the pyrrole ring itself is amenable to functionalization, most notably through modern cross-coupling reactions that enable the formation of carbon-carbon bonds.

Catalytic C-H Borylation and Subsequent Suzuki Coupling Reactions

A powerful, modern strategy for functionalizing the pyrrole ring involves a two-step sequence of C-H borylation followed by a Suzuki cross-coupling reaction. This approach allows for the direct installation of aryl or heteroaryl substituents onto the pyrrole core, bypassing the need for protecting groups on the pyrrole nitrogen in related NH-pyrrole systems.

The first step is an iridium-catalyzed C-H borylation. Studies on methyl-1H-pyrrole-2-carboxylate show that the reaction proceeds selectively at the C5 position of the pyrrole ring. tandfonline.com This reaction typically uses an iridium catalyst like [Ir(OMe)cod]2 with a bipyridine ligand and a boron source such as pinacol (B44631) borane (B79455) (H-BPin) or bis(pinacolato)diboron (B136004) (B2Pin2). jetir.org

The resulting methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a stable boronic ester intermediate that can then participate in palladium-catalyzed Suzuki cross-coupling reactions with a wide array of aryl and heteroaryl bromides. tandfonline.com This methodology has been successfully applied to synthesize a variety of 5-aryl-pyrrole-2-carboxylates in good to excellent yields, tolerating various functional groups on the coupling partner. tandfonline.com

| Aryl Bromide Coupling Partner | Product Name | Yield (%) |

|---|---|---|

| 4-Bromotoluene (B49008) | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate | 81 |

| 1-Bromo-4-tert-butylbenzene | Methyl 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylate | 80 |

| 1-Bromo-3,5-dimethoxybenzene | Methyl 5-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylate | 85 |

| 2-Bromothiophene | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 88 |

| 3-Bromopyridine | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 60 |

Transformations of Formyl and Other Carbonyl Groups

To access further derivatives, particularly those involving Schiff base formation, a carbonyl group such as formyl (aldehyde) must first be introduced onto the pyrrole ring.

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of reactive aromatic and heteroaromatic substrates, including pyrroles. ijpcbs.com The reaction involves an electrophilic substitution using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com Applying this reaction to pyrrole-2-carboxylates allows for the regioselective introduction of a formyl group. acs.orgresearchgate.net Research has shown that the formylation of 1H-pyrrole-2-carboxylates can yield both 4-formyl and 5-formyl derivatives, with the regioselectivity influenced by the specific reagents and reaction conditions. acs.orgnih.gov For example, the Vilsmeier-Haack reaction on methyl pyrrole-2-carboxylate can produce a mixture of methyl 4-formyl-1H-pyrrole-2-carboxylate and methyl 5-formyl-1H-pyrrole-2-carboxylate. nih.gov

Once a formyl derivative of this compound is obtained, the aldehyde functionality serves as a key electrophilic site for further reactions. A prominent transformation is the condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of a vast array of heterocyclic compounds. jetir.orgresearchgate.net

The formation of the imine (C=N) bond is typically achieved by refluxing the pyrrole aldehyde with a primary amine, often in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid. jetir.orgvlifesciences.com The successful formation of the Schiff base is readily confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and the presence of an azomethine proton (-N=CH-) signal in the 1H NMR spectrum. flayoophl.comtandfonline.com This methodology has been used to synthesize Schiff bases from pyrrole-2-carboxaldehyde and various amines, including aniline, alanine, and thiosemicarbazide, demonstrating its broad applicability. jetir.orgresearchgate.netflayoophl.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Potassium tert-butoxide |

| Methyl 1H-pyrrole-2-carboxylate |

| Benzyl alcohol |

| Novozym 435 |

| Lipozyme TLIM |

| Candida rugosa lipase (CRL) |

| Benzyl 1H-pyrrole-2-carboxylate |

| N-methyl-1H-pyrrole-2-carboxamide |

| Pyrrole-2-carboxylic acid |

| Methylamine |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide |

| 2-(4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate |

| Hydrazine hydrate |

| 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide |

| N'-(2-Chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide |

| 4,5-dibromo-N'-(4-fluorobenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide |

| 4,5-dibromo-N'-(4-hydroxybenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide |

| 4,5-dibromo-N'-(4-chlorobenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide |

| 4,5-dibromo-N'-(4-methoxybenzylidene)-1-methyl-1H-pyrrole-2-carbohydrazide |

| [Ir(OMe)cod]2 |

| Pinacol borane (H-BPin) |

| Bis(pinacolato)diboron (B2Pin2) |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |

| 4-Bromotoluene |

| Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate |

| 1-Bromo-4-(trifluoromethyl)benzene |

| Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate |

| 1-Bromo-4-tert-butylbenzene |

| Methyl 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylate |

| 1-Bromo-3,5-dimethoxybenzene |

| Methyl 5-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylate |

| 2-Bromothiophene |

| Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate |

| 3-Bromopyridine |

| Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate |

| Phosphorus oxychloride (POCl3) |

| N,N-dimethylformamide (DMF) |

| Methyl 4-formyl-1H-pyrrole-2-carboxylate |

| Methyl 5-formyl-1H-pyrrole-2-carboxylate |

| Aniline |

| Alanine |

| Thiosemicarbazide |

Oxidation to Carboxylic Acid

The transformation of the ester group in pyrrole-2-carboxylates to a carboxylic acid is a fundamental step in the synthesis of many biologically active molecules. This is typically achieved through hydrolysis, although direct oxidation of other substituents on the pyrrole ring can also lead to carboxylic acid functionalities.

The hydrolysis of the ester is the most direct route to the corresponding carboxylic acid. For instance, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate is converted to 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid in a 76% yield by treatment with 10 M aqueous sodium hydroxide (B78521) in ethanol at 90°C for 3 hours. acs.org Similarly, the hydrolysis of ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate with aqueous NaOH in ethanol at 90°C for 2 hours affords the corresponding carboxylic acid in 82% yield. acs.org

In some cases, other functional groups on the pyrrole ring can be oxidized to a carboxylic acid. For example, the hydroxymethyl group at the 4-position of methyl this compound can be oxidized to a carboxylic acid. vulcanchem.com Furthermore, 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester can be oxidized with potassium permanganate (B83412) to yield the corresponding dicarboxylic acid monoester. sunderland.ac.uk The synthesis of 1-methyl-1H-pyrrole-2,4-dicarboxylic acid has been reported, often starting from 1-methylpyrrole (B46729) and involving reagents like carbon tetrachloride in the presence of iron-containing catalysts. evitachem.com

The resulting pyrrole-2-carboxylic acids are valuable intermediates. For example, 1-methyl-2-pyrrolecarboxylic acid is a reactant in the preparation of 1-methyl-2-phenyl-1H-pyrrole via a palladium-catalyzed decarboxylative cross-coupling reaction. sigmaaldrich.com

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH (aq), EtOH, 90 °C, 3 h | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | 76 | acs.org |

| Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH (aq), EtOH, 90 °C, 2 h | 3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | 82 | acs.org |

| 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | 10 M NaOH, EtOH, 90 °C, 3 h | 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid | quant. | nih.gov |

| 5-Formyl-1H-pyrrole-2-carboxylic acid methyl ester | Potassium permanganate | 1H-Pyrrole-2,5-dicarboxylic acid 2-methyl ester | 75 | sunderland.ac.uk |

Reductions of Carbonyl Moieties

The reduction of the ester functionality in this compound derivatives to the corresponding alcohol provides another avenue for functionalization. This transformation is typically accomplished using powerful reducing agents.

For instance, the ester group in ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄). evitachem.com Similarly, the ester in methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo reduction. vulcanchem.com

A notable study demonstrated the selective mono-reduction of pyrrole-2,5- and -2,4-dicarboxylates. jst.go.jp Using 3 equivalents of diisobutylaluminum hydride (DIBAH) at 0°C, pyrrole-2,5-dicarboxylates were rapidly and selectively reduced to the corresponding mono-alcohol. jst.go.jp This selectivity highlights the influence of the pyrrole ring and its substituents on the reactivity of the carbonyl groups. However, when the nitrogen atom of the pyrrole-2,5-dicarboxylate is protected with a benzyl group, this selective mono-reduction does not occur, indicating the crucial role of the unprotected nitrogen atom in directing the reaction. jst.go.jp

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Diethyl 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate | DIBAH (3 eq), THF, 0 °C, 1 h | Ethyl 5-(hydroxymethyl)-3,4-diphenyl-1H-pyrrole-2-carboxylate | 89 | jst.go.jp |

| Dimethyl 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate | DIBAH (3 eq), THF, 0 °C, 1 h | Methyl 5-(hydroxymethyl)-3,4-diphenyl-1H-pyrrole-2-carboxylate | 82 | jst.go.jp |

| Diethyl 3,4-di(p-tolyl)-1H-pyrrole-2,5-dicarboxylate | DIBAH (3 eq), THF, 0 °C, 1 h | Ethyl 5-(hydroxymethyl)-3,4-di(p-tolyl)-1H-pyrrole-2-carboxylate | 91 | jst.go.jp |

| Diethyl 1-benzyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxylate | DIBAH (3 eq), THF, 0 °C, 1 h | 1-Benzyl-5-(hydroxymethyl)-3,4-diphenyl-1H-pyrrole-2-carbaldehyde | 43 | jst.go.jp |

| Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate | Lithium aluminum hydride | (3-Amino-1-methyl-1H-pyrrol-2-yl)methanol | - | evitachem.com |

Halogenation and Introduction of Halogenated Moieties

The introduction of halogen atoms onto the pyrrole ring of this compound significantly influences its electronic properties and provides a handle for further functionalization, such as cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the specific halogenating agent used.

Chlorination: Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide (NCS) at 0°C has been reported, though it can lead to mixtures of products requiring careful separation. acs.orgnih.gov A more selective method involves the direct monochlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with NCS at room temperature, which selectively chlorinates the position adjacent to the electron-donating methyl group. acs.orgnih.gov

Bromination: The bromination of acylated pyrroles, including methyl 1H-pyrrole-2-carboxylate, has been studied in detail. acs.org Reagents like bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in THF tend to favor bromination at the C-4 position. acs.org However, the use of tetrabutylammonium (B224687) tribromide (TBABr₃) can alter the regioselectivity depending on the substrate. acs.org

Fluorination: Direct fluorination of the pyrrole ring can be achieved using electrophilic fluorinating agents. For example, treating ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® in a mixture of acetonitrile and acetic acid at 0°C yields ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. acs.orgnih.gov

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, MeCN/AcOH, 0 °C, 2 h | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 6.5 | acs.org |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide, dichloromethane, r.t., 4 h | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61 | acs.orgnih.gov |

| Methyl 1H-pyrrole-2-carboxylate | NBS, THF, -78 °C to r.t. | Methyl 4-bromo-1H-pyrrole-2-carboxylate | 68 | acs.org |

| N-Methyl-1H-pyrrole-2-carboxamide | TBABr₃, THF, -78 °C to r.t. | 4,5-Dibromo-N-methyl-1H-pyrrole-2-carboxamide | 92 | acs.org |

Cross-Coupling Reactions for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they have been extensively applied to the arylation and heteroarylation of this compound and its derivatives. These reactions typically proceed via direct C-H activation or through the use of organometallic intermediates.

Direct C-H Arylation: The direct arylation of the C-H bonds of the pyrrole ring offers an atom-economical route to arylated products. Palladium catalysts, often in conjunction with a suitable ligand and base, can promote the coupling of this compound with aryl halides. For example, the direct 5-arylation of methyl 1-methyl-2-pyrrolecarboxylate has been achieved using palladium catalysis. researchgate.net Similarly, palladium-catalyzed direct desulfitative heteroarylation has been used to couple 1-methylpyrrole-2-carboxylate with nitrogen-containing sulfonyl chloride derivatives, forming a pyrrole dyad in 69% yield. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl and heteroaryl compounds. This reaction typically involves the coupling of an organoboron species with a halide or triflate. A two-step synthesis of 5-aryl pyrrole-2-carboxylates has been developed, which involves an initial iridium-catalyzed C-H borylation of methyl-1H-pyrrole-2-carboxylate, followed by a Suzuki coupling with various aryl bromides. nih.gov This methodology tolerates a wide range of functional groups and has been successfully applied to the synthesis of pyrrole-thiophene, pyrrole-pyridine, and 2,3'-bi-pyrrole based bi-heteroaryls. nih.gov For example, the Suzuki coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with 4-bromotoluene using a palladium catalyst yields methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate in 93% yield. nih.gov

The synthesis of 4-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has also been accomplished using a Suzuki coupling between the corresponding bromo-pyrrole derivative and 2,4-dimethoxyphenyl boronic acid, catalyzed by Pd(PPh₃)₄. researchgate.net

| Pyrrole Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromotoluene | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | 93 | nih.gov |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 2-Bromothiophene | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 85 | nih.gov |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 3-Bromopyridine | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O | Methyl 5-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 82 | nih.gov |

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylate | 2,4-Dimethoxyphenyl boronic acid | Pd(PPh₃)₄, aq. NaHCO₃, DMF | 4-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate | - | researchgate.net |

| 1-Methylpyrrole-2-carboxylate | 4-Nitrophenylsulfonyl chloride | Pd(OAc)₂, Ag₂CO₃, K₂CO₃, 1,4-dioxane | Methyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate | 69 | rsc.org |

Cascade Reactions and Rearrangements

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. Pyrrole-2-carboxylate derivatives can participate in such elegant transformations.

A notable example is the enantioselective synthesis of 5,6-dihydroindolizines, which employs a building block derived from pyrrole. sigmaaldrich.com The reaction is initiated by (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether and proceeds through a cascade sequence involving 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde. sigmaaldrich.com

Rearrangements are another important class of reactions. A sequence involving a double chlorination of an oxime-substituted pyrrolidine, followed by a base-induced formation of an imine and a nitrile oxide, leads to an isothiocyanate intermediate. mdpi.com This intermediate then undergoes an unprecedented cascade of events, including an elimination, to generate a trisubstituted pyrrole structure. mdpi.com

In the synthesis of 3,4-diarylpyrrole-2,5-dicarboxylates, a researchgate.netresearchgate.net-sigmatropic rearrangement of an azine intermediate has been reported as a key step. jst.go.jp This method provides a concise route to highly substituted pyrroles.

| Substrate(s) | Key Transformation/Reaction | Product Class | Reference |

| 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde | Organocascade initiated by (S)-(–)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 5,6-Dihydroindolizines | sigmaaldrich.com |

| Oxime-substituted pyrrolidine | Double chlorination, base-induced imine and nitrile oxide formation, isothiocyanate generation, elimination cascade | Trisubstituted pyrrole | mdpi.com |

| α-Diazoesters | researchgate.netresearchgate.net-Sigmatropic rearrangement of azine | 3,4-Diarylpyrrole-2,5-dicarboxylates | jst.go.jp |

N-Substituent Modifications and Their Impact on Reactivity

The substituent on the nitrogen atom of the pyrrole ring plays a critical role in modulating the ring's electronic properties and, consequently, its reactivity. In the case of this compound, the N-methyl group is a simple alkyl substituent, but its modification to other groups can have a profound impact.

Studies on the electropolymerization of N-substituted pyrroles have provided insights into structure-reactivity relationships. researchgate.net The spatial and electronic nature of the N-substituent can significantly affect the ability of the pyrrole monomer to polymerize. researchgate.net

The presence or absence of an N-substituent can also influence the selectivity of reactions on the pyrrole ring. As mentioned earlier, the selective mono-reduction of pyrrole-2,5-dicarboxylates with DIBAH is successful for N-H pyrroles but fails for N-benzyl protected pyrroles, highlighting the directing effect of the N-H group. jst.go.jp

Furthermore, the N-substituent can be strategically chosen to direct the regioselectivity of other reactions. For instance, while N-H pyrroles are typically borylated at the 2-position, the use of an N-protecting group can direct borylation to the 3-position. nih.gov This allows for the synthesis of 3-arylpyrroles via subsequent Suzuki coupling. nih.gov

The introduction of different N-substituents, such as a 4-chlorobenzyl group, has been explored in the synthesis of pyrrole-2-carboxamide derivatives with antibacterial activity. mdpi.com These modifications demonstrate the importance of the N-substituent in tuning the biological properties of pyrrole-based compounds.

Computational and Spectroscopic Characterization Studies of 1 Methyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are fundamental in elucidating the properties of 1-Methyl-1H-pyrrole-2-carboxylate, also known as methyl N-methylpyrrole-2-carboxylate (MPC-NMe). These theoretical studies often focus on conformational analysis, revealing the energetic and geometric characteristics of its different spatial arrangements. acs.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of this compound. acs.org Calculations are often performed to compare the stability of its rotational isomers (conformers), specifically the s-cis and s-trans forms, which are defined by the orientation of the carbonyl group relative to the pyrrole (B145914) ring. acs.orglongdom.org

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis, as the energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and reactivity.

While specific HOMO and LUMO energy values for this compound are not detailed in the available research, analysis of the closely related compound 1-methylpyrrole-2-carbonyl chloride (MPCC) provides valuable insight. For MPCC, the calculated HOMO-LUMO energy gap is 5.05 eV, which suggests a stable molecular structure. This stability is a key factor in its chemical behavior.

| Compound | HOMO-LUMO Energy Gap (eV) |

|---|---|

| 1-methylpyrrole-2-carbonyl chloride (MPCC) | 5.05 |

Fukui indices are calculated using DFT to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. For pyrrole derivatives, Fukui function analysis can confirm the reactive centers and help predict how the molecule will interact with other reagents. For instance, in the related compound 1-methylpyrrole-2-carbonyl chloride (MPCC), Fukui analysis is used to verify charge transfer interactions. While specific numerical indices for this compound are not available in the cited literature, this type of analysis is essential for predicting its regioselectivity in chemical reactions.

DFT calculations provide accurate predictions of the energetic properties of this compound's conformers. Studies show that for this compound, the s-cis conformer, where the carbonyl group is on the same side as the N-methyl group, is energetically more stable than the s-trans conformer. acs.org The calculated energy difference between the two forms is 1.93 kcal/mol. acs.org This preference for the s-cis conformation is a common feature among 2-acylpyrroles. longdom.org

Furthermore, DFT calculations can predict other thermochemical properties, such as dipole moments. The calculated dipole moments are lower for the more stable s-cis form, where the component dipoles of the pyrrole ring and the carbonyl group are in an antiparallel arrangement. acs.org

| Property | s-cis Conformer | s-trans Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0 | +1.93 |

| Dipole Moment (D) | 0.75 | 3.43 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the related compound 1-methylpyrrole-2-carbonyl chloride (MPCC), MEP analysis confirms the reactive sites, particularly the lone pair electrons of the oxygen atom in the carbonyl group, which act as a center for electrophilic interaction.

Topological Parameters Analysis (Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's theory, is employed to analyze the topology of the electron density and characterize chemical bonding. acs.org This method can identify and quantify the strength of both covalent and non-covalent interactions, such as hydrogen bonds. For N-substituted pyrrole derivatives like this compound, QTAIM is particularly useful. acs.orglodz.pl In the case of its N-H analogue, methyl 1H-pyrrole-2-carboxylate, topological analysis has been used to demonstrate the absence of a significant intramolecular hydrogen bond between the N-H group and the carbonyl oxygen. acs.org This finding helps to explain the distinct conformational preferences and spectroscopic properties observed upon N-methylation. acs.org

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals for the methyl and pyrrole ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the electronic environment of the pyrrole ring.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Proton | Shift (δ) |

| H-3 | ~6.8 |

| H-4 | ~6.1 |

| H-5 | ~6.9 |

| N-CH₃ | ~3.8 |

| O-CH₃ | ~3.7 |

Vibrational Spectroscopy (FT-IR, Raman) and Normal Coordinate Calculations

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint for the compound.

FT-IR Spectroscopy: The infrared spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed around 1700-1730 cm⁻¹. Other significant bands include C-H stretching vibrations of the methyl groups and the pyrrole ring, as well as C-N and C-C stretching vibrations within the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibrations of the pyrrole ring are often prominent in the Raman spectrum.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) |

| C=O Stretch | ~1710 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Aliphatic) | ~2950 |

| C-N Stretch | ~1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound typically exhibits absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated pyrrole ring system. The position and intensity of these bands are influenced by the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Ion Validation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (139.15 g/mol ). Common fragmentation pathways may involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Conformational Analysis and Intermolecular Interactions

Understanding the three-dimensional structure and how molecules interact with each other is crucial for predicting its physical and chemical properties.

Hydrogen Bonding in Crystal Structures and Dimers

While this compound does not have a traditional hydrogen bond donor like an N-H or O-H group, it can participate in weaker C-H···O hydrogen bonds. In the solid state, these interactions can influence the packing of the molecules in the crystal lattice. The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors for the C-H bonds of the pyrrole ring and methyl groups of neighboring molecules, leading to the formation of dimeric or polymeric structures.

Tautomerism Studies and Their Influence

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a crucial aspect of the chemical behavior of this compound. While the 1H-pyrrole tautomer is generally predominant under neutral conditions, the potential for other tautomeric forms exists and can be influenced by various factors. vulcanchem.com

Computational and spectroscopic studies have been instrumental in elucidating the tautomeric possibilities and their relative stabilities. For instance, in related pyrrole systems, the presence of different tautomers can be identified through characteristic signals in NMR spectra. beilstein-journals.org The chemical shifts of pyrrole ring carbons and protons are sensitive to the electronic distribution within the ring, which is altered in different tautomeric forms. researchgate.net

While direct, extensive studies on the tautomerism of this compound are not widely reported, research on analogous compounds provides valuable insights. For example, studies on pyrrole-2-carboxylic acid have explored the equilibrium between different conformers and their dimerization, which is influenced by hydrogen bonding and can be considered a form of intermolecular tautomerism. researchgate.netacs.org

Computational analyses, often employing Density Functional Theory (DFT), are powerful tools for predicting the relative energies of different tautomers. researchgate.net These calculations can help determine the most stable tautomeric form in the gas phase or in different solvent environments.

It is important to note that for some related compounds, only one tautomer is observed in the solid state, as confirmed by X-ray diffraction analysis. dntb.gov.ua This suggests that intermolecular forces in the crystal lattice can strongly favor a single tautomeric form.

The potential for tautomerism in this compound and its derivatives can have a significant influence on their chemical reactivity and biological activity. The presence of different tautomers can provide alternative reaction pathways and influence how the molecule interacts with biological targets.

Applications of 1 Methyl 1h Pyrrole 2 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyrrole (B145914) ring, functionalized with a carboxylate group at the 2-position and methylated at the nitrogen atom, provides a strategic starting point for the elaboration of more complex heterocyclic frameworks. The electron-withdrawing nature of the carboxylate group influences the reactivity of the pyrrole ring, while the methyl group at the nitrogen atom predefines a key substitution pattern.

Synthesis of Dihydropyridine (B1217469) Derivatives

While direct synthesis of dihydropyridine derivatives from 1-Methyl-1H-pyrrole-2-carboxylate is not extensively documented, closely related pyrrole-2-carboxylate derivatives have been successfully employed in the construction of polysubstituted 4-(1H-pyrrol-3-yl)-1,4-dihydropyridines. arkat-usa.org The general strategy involves the use of alkyl 4-formyl-1H-pyrrole-2-carboxylates as key synthons. arkat-usa.org

The synthesis commences with the preparation of alkyl 4-formyl-1H-pyrrole-2-carboxylates, which can be achieved through selective formylation of the corresponding pyrrole-2-carboxylates. arkat-usa.org These formylated pyrrole derivatives are then subjected to the conditions of the Hantzsch dihydropyridine synthesis. This involves a multi-component reaction with a β-ketoester (such as methyl acetoacetate) and an ammonia (B1221849) source. arkat-usa.org

For instance, the reaction of an alkyl 4-formyl-1H-pyrrole-2-carboxylate with methyl acetoacetate (B1235776) and ammonium (B1175870) hydroxide (B78521) leads to the formation of the corresponding dimethyl 2,6-dimethyl-4-(4-formyl-1H-pyrrol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate. arkat-usa.org The resulting dihydropyridine ring is attached at the 4-position of the pyrrole nucleus.

Table 1: Synthesis of 4-(1H-Pyrrol-3-yl)-1,4-dihydropyridine Derivatives arkat-usa.org

| Starting Pyrrole Derivative | Reagents | Product | Yield (%) |

| Methyl 4-formyl-1H-pyrrole-2-carboxylate | Methyl acetoacetate, NH₄OH | Dimethyl 4-(4-formyl-1H-pyrrol-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 34 |

This methodology demonstrates the utility of the pyrrole-2-carboxylate framework as a platform for accessing complex hybrid molecules containing both pyrrole and dihydropyridine moieties.

Derivatization for Functional Materials

The derivatization of this compound is a key strategy for creating novel functional materials. The inherent properties of the pyrrole ring, combined with the versatility of the carboxylate group, allow for the synthesis of materials with tailored electronic and optical properties. For instance, it can be used in the synthesis of organic semiconductors and conductive polymers. The pyrrole-2-carboxylate nucleus is chemically useful as it possesses an electron-rich pyrrole core that can react with electrophiles, while the electron-deficient carbonyl of its thioester is susceptible to nucleophilic attack. researchgate.net This dual reactivity is harnessed to construct complex architectures for materials science applications. researchgate.net

The synthesis of 5-aryl substituted pyrrole-2-carboxylates from methyl 1H-pyrrole-2-carboxylate has been achieved through a two-step process involving catalytic borylation followed by Suzuki coupling. nih.gov This methodology avoids the need for protection and deprotection of the pyrrole N-H group and tolerates a variety of functional groups on the aryl bromide coupling partner. nih.gov These 5-aryl-1H-pyrrole-2-carboxylate esters are not only important structural motifs in natural products but have also found applications as organic fluorescent materials. nih.gov

Furthermore, the introduction of different functional groups onto the pyrrole ring of this compound can significantly alter its properties. For example, the synthesis of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate introduces a reactive chlorosulfonyl group, which can undergo nucleophilic substitution to create a range of sulfonamide and sulfonate derivatives with potential applications in materials science.

Scaffold for Bioactive Molecule Development (Synthetic Intermediates)

This compound is a crucial scaffold for the development of a wide range of bioactive molecules due to its presence in many natural products and its ability to be readily functionalized.

The pyrrole-2-carboxylate unit is a common structural motif in marine pyrrole alkaloids. nih.gov One of the major biosynthetic pathways for these alkaloids involves the dehydrogenation of proline to form the pyrrole-2-carboxylate unit. nih.gov In synthetic chemistry, this compound serves as a valuable starting material for creating complex alkaloid structures. For example, it is a precursor for pyrrolyl aryl sulfones, which have shown activity against HIV-1. lookchem.com The synthesis of these compounds contributes to the development of new antiretroviral agents. lookchem.com Additionally, it is used as a building block for creating diaryl pyrrolecarboxylates, which are hybrids of combretastatin (B1194345) A-4 and lamellarin T, known for their biological activities. lookchem.com The biosynthesis of certain pyrrole-imidazole alkaloids may be initiated by the transfer of a halogenated pyrrolyl-2-carboxyl-S-PCP to an amino acid, which can then be further elaborated into complex natural products like oroidin. researchgate.net

This compound is a key intermediate in the synthesis of various pyrrole-2-carboxamide and pyrrole-2-carboxylate derivatives, many of which exhibit significant biological activity. nih.gov The direct use of alcohols other than ethanol (B145695) in the synthesis can produce a variety of esters, while reactions with ammonia or amines yield amides. orgsyn.org

The pyrrole-2-carboxamide scaffold is a known pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net For instance, derivatives of 1-methyl-1H-pyrrole-2-carboxylic acid have been shown to be cytotoxic to cancer cells by interacting with DNA and inhibiting protein synthesis. biosynth.com The synthesis of novel pyrrole-2-carboxamides often involves the initial hydrolysis of the ester functionality of this compound to the corresponding carboxylic acid, followed by amide bond formation with various amines. researchgate.net

Furthermore, various substituted pyrrole-2-carboxylates have been synthesized from their corresponding methyl esters. For example, ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate has been isolated and characterized. nih.gov The development of new synthetic methods, such as the enzymatic synthesis of novel pyrrole esters via transesterification of methyl 1H-pyrrole-2-carboxylate, has expanded the library of available derivatives. nih.gov

Table 1: Examples of Bioactive Pyrrole-2-carboxamide and Pyrrole-2-carboxylate Derivatives

| Compound Name | Starting Material | Key Synthetic Step | Biological Activity/Application | Reference |

|---|---|---|---|---|

| Pyrrolyl aryl sulfones | This compound | Sulfonylation | Anti-HIV-1 activity | lookchem.com |

| Diaryl pyrrolecarboxylates | This compound | Suzuki coupling | Combretastatin A-4/lamellarin T hybrids | lookchem.com |

| 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid derivatives | 1-Methyl-1H-pyrrole-2-carboxylic acid | Nitration | Cytotoxic to cancer cells | biosynth.com |

| Pyrrole-2-carboxamides | Ethyl 1H-pyrrole-2-carboxylate | Amidation | Antibacterial agents | researchgate.net |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | 1H-pyrrole-2-carboxylate derivative | Hydrazone formation | Antimycobacterial activity | nih.gov |

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system found in many biologically active compounds, including nucleoside analogues. mdpi.comscispace.com this compound and its derivatives are important precursors in the synthesis of these complex heterocyclic systems. scispace.com The synthesis of these scaffolds often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrrole core. For example, various 2,5-bis(guanidinoaryl)-1-methyl-1H-pyrroles have been converted to the corresponding pyrrolo[2,3-d]pyrimidines. scispace.com A convenient method for the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate has been developed starting from a 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester. researchgate.net